molecular formula C8H9BF2O2 B6279810 [3-(2,2-difluoroethyl)phenyl]boronic acid CAS No. 2750158-55-3

[3-(2,2-difluoroethyl)phenyl]boronic acid

Cat. No. B6279810
CAS RN: 2750158-55-3
M. Wt: 186
InChI Key:
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Description

[3-(2,2-difluoroethyl)phenyl]boronic acid (DFEPA) is an organoboron compound that has been studied extensively in recent years due to its potential applications in the fields of chemical synthesis, materials science, and biochemistry. DFEPA is a boronic acid derivative that is highly reactive and possesses a wide range of reactivity with other molecules, including nucleophiles and electrophiles. In addition, DFEPA has been found to have several unique biochemical and physiological effects that have made it a promising target for the development of novel therapeutic agents.

Scientific Research Applications

[3-(2,2-difluoroethyl)phenyl]boronic acid has been used in a variety of scientific research applications, including the synthesis of polymers, the synthesis of pharmaceuticals, and the synthesis of organic compounds. [3-(2,2-difluoroethyl)phenyl]boronic acid has also been used in the development of novel therapeutic agents, such as antimalarial and antifungal drugs. In addition, [3-(2,2-difluoroethyl)phenyl]boronic acid has been used in the synthesis of polymers for the production of nanomaterials and in the synthesis of organic compounds for the development of new materials.

Mechanism of Action

[3-(2,2-difluoroethyl)phenyl]boronic acid is known to react with nucleophiles and electrophiles, making it a highly reactive compound. The mechanism of action of [3-(2,2-difluoroethyl)phenyl]boronic acid involves the formation of a boron-oxygen bond, which is then followed by the formation of a difluoroethyl-phenylboronic ester. This ester can then react with other molecules to form a variety of products, depending on the reactants used.
Biochemical and Physiological Effects
[3-(2,2-difluoroethyl)phenyl]boronic acid has been found to have several biochemical and physiological effects, including the inhibition of several enzymes, such as protein kinases, phosphatases, and proteases. In addition, [3-(2,2-difluoroethyl)phenyl]boronic acid has been found to inhibit the growth of certain cancer cells and to modulate the activity of certain neurotransmitters. [3-(2,2-difluoroethyl)phenyl]boronic acid has also been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

[3-(2,2-difluoroethyl)phenyl]boronic acid has several advantages for laboratory experiments, including its high reactivity and its ability to react with a variety of molecules. In addition, [3-(2,2-difluoroethyl)phenyl]boronic acid can be synthesized using a variety of methods and is relatively inexpensive. However, [3-(2,2-difluoroethyl)phenyl]boronic acid also has certain limitations, such as its low solubility in water and its tendency to form byproducts when reacting with certain molecules.

Future Directions

The potential future applications of [3-(2,2-difluoroethyl)phenyl]boronic acid are numerous. [3-(2,2-difluoroethyl)phenyl]boronic acid could be used in the development of more effective therapeutic agents, such as antifungal and antimalarial drugs. In addition, [3-(2,2-difluoroethyl)phenyl]boronic acid could be used in the synthesis of polymers for the production of nanomaterials and in the synthesis of organic compounds for the development of new materials. Furthermore, [3-(2,2-difluoroethyl)phenyl]boronic acid could be used to modulate the activity of certain enzymes involved in the metabolism of drugs and could be used to inhibit the growth of certain cancer cells. Finally, [3-(2,2-difluoroethyl)phenyl]boronic acid could be used to modulate the activity of certain neurotransmitters.

Synthesis Methods

[3-(2,2-difluoroethyl)phenyl]boronic acid can be synthesized through a variety of methods, including the Williamson ether synthesis and the Stille reaction. The Williamson ether synthesis involves the reaction of an alkoxide with a boronic acid, while the Stille reaction involves the reaction of an organostannane with a boronic acid. Both of these methods have been successfully used to synthesize [3-(2,2-difluoroethyl)phenyl]boronic acid and have been reported in the literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(2,2-difluoroethyl)phenyl]boronic acid involves the reaction of 3-bromo-2,2-difluoropropene with phenylboronic acid, followed by hydrolysis of the resulting boronic ester.", "Starting Materials": [ "3-bromo-2,2-difluoropropene", "phenylboronic acid", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Step 1: Combine 3-bromo-2,2-difluoropropene and phenylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent.", "Step 2: Heat the reaction mixture under reflux for several hours, until the reaction is complete.", "Step 3: Cool the reaction mixture and add water to hydrolyze the boronic ester.", "Step 4: Acidify the mixture to obtain the final product, [3-(2,2-difluoroethyl)phenyl]boronic acid." ] }

CAS RN

2750158-55-3

Product Name

[3-(2,2-difluoroethyl)phenyl]boronic acid

Molecular Formula

C8H9BF2O2

Molecular Weight

186

Purity

95

Origin of Product

United States

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